Chloro(methanesulfonyl)dinitromethane
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Overview
Description
Chloro(methanesulfonyl)dinitromethane is an organosulfur compound with a complex structure that includes chloro, methanesulfonyl, and dinitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Chloro(methanesulfonyl)dinitromethane can be synthesized through a multi-step process involving the chlorination of methanesulfonic acid followed by nitration. The general synthetic route involves:
Chlorination of Methanesulfonic Acid: Methanesulfonic acid is reacted with thionyl chloride or sulfuryl chloride to produce methanesulfonyl chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques would be essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Chloro(methanesulfonyl)dinitromethane undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or alcohols under appropriate conditions.
Reduction Reactions: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methanesulfonyl group can be oxidized to form sulfonic acids under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of methanesulfonyl derivatives.
Reduction: Formation of amino derivatives.
Oxidation: Formation of sulfonic acids.
Scientific Research Applications
Chloro(methanesulfonyl)dinitromethane has several applications in scientific research:
Mechanism of Action
The mechanism of action of chloro(methanesulfonyl)dinitromethane involves its reactivity towards nucleophiles and electrophiles. The chloro group can be displaced by nucleophiles, while the nitro groups can participate in redox reactions. The methanesulfonyl group acts as an electron-withdrawing group, influencing the reactivity of the compound .
Comparison with Similar Compounds
Similar Compounds
Dinitromethane: Similar in having nitro groups but lacks the methanesulfonyl and chloro groups.
Methanesulfonyl Chloride: Contains the methanesulfonyl group but lacks the nitro and chloro groups.
Trinitromethane: Contains three nitro groups but lacks the methanesulfonyl and chloro groups.
Properties
CAS No. |
58300-69-9 |
---|---|
Molecular Formula |
C2H3ClN2O6S |
Molecular Weight |
218.57 g/mol |
IUPAC Name |
chloro-methylsulfonyl-dinitromethane |
InChI |
InChI=1S/C2H3ClN2O6S/c1-12(10,11)2(3,4(6)7)5(8)9/h1H3 |
InChI Key |
SKGUZTVRPDNVHU-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C([N+](=O)[O-])([N+](=O)[O-])Cl |
Origin of Product |
United States |
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